Spectinomycin sulfate

描述

Spectinomycin sulfate is an aminocyclitol antibiotic derived from the bacterium Streptomyces spectabilis. It is primarily used to treat infections caused by gram-negative bacteria, particularly Neisseria gonorrhoeae, the causative agent of gonorrhea . This compound is known for its effectiveness in patients who are allergic to penicillin or cephalosporins .

准备方法

Synthetic Routes and Reaction Conditions: Spectinomycin sulfate is produced through the fermentation of Streptomyces spectabilis. The fermentation broth is processed to isolate spectinomycin, which is then converted to its sulfate form . The process involves several steps, including:

Fermentation: The bacterium is cultured under controlled conditions to produce spectinomycin.

Isolation: The antibiotic is extracted from the fermentation broth.

Purification: The crude extract is purified using techniques such as ion-pair reversed-phase liquid chromatography.

Conversion to Sulfate: The purified spectinomycin is reacted with sulfuric acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The fermentation is carried out in large bioreactors, and the isolation and purification steps are optimized for efficiency and yield .

化学反应分析

Types of Reactions: Spectinomycin sulfate undergoes various chemical reactions, including:

Oxidation: Spectinomycin can be oxidized to form actinamine under strong acidic conditions.

Reduction: Reduction reactions can convert spectinomycin to dihydrospectinomycin.

Substitution: Spectinomycin can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Strong acids such as hydrochloric acid.

Reduction: Reducing agents like sodium borohydride.

Substitution: Nucleophiles such as ammonia or amines.

Major Products:

Actinamine: Formed from oxidation.

Dihydrospectinomycin: Formed from reduction.

Various substituted derivatives: Formed from substitution reactions.

科学研究应用

Human Medical Applications

1.1 Treatment of Gonorrhea

Spectinomycin sulfate is predominantly used to treat acute gonorrheal urethritis and proctitis in males, as well as cervicitis and proctitis in females. It is particularly effective against strains of Neisseria gonorrhoeae that are resistant to other antibiotics, making it a crucial option in the management of this sexually transmitted infection. Studies indicate that the minimum inhibitory concentration for most strains falls between 7.5 to 20 mcg/mL, showcasing its potency against resistant strains .

1.2 Mechanism of Action

The antibiotic functions by inhibiting protein synthesis within bacterial cells, specifically targeting the 30S ribosomal subunit. This action prevents the elongation of peptide chains during translation, effectively halting bacterial growth and replication .

Veterinary Applications

2.1 Treatment of Bovine Respiratory Disease

Recently, this compound has been approved for use in cattle to treat bovine respiratory disease (BRD), commonly caused by pathogens such as Manheimia haemolytica, Pasteurella multocida, and Histophilus somni. The FDA approved SpectoGard, a generic injectable formulation, which provides veterinarians with a reliable treatment option for BRD .

2.2 Efficacy Against Mycoplasma Infections

Spectinomycin is also noted for its effectiveness against mycoplasma infections in pigs, particularly Mycoplasma hyopneumoniae, which causes chronic respiratory disease in swine. Its application in veterinary medicine is critical for maintaining herd health and productivity .

Analytical Methods and Case Studies

3.1 High-Performance Liquid Chromatography (HPLC)

Analytical methods such as HPLC have been developed to quantify this compound concentrations in biological samples accurately. A recent study demonstrated a linear calibration curve for spectinomycin with a correlation coefficient exceeding 0.99 across various concentrations, affirming the reliability of this method for monitoring drug levels in clinical settings .

3.2 Residue Depletion Studies

Residue depletion studies have been conducted to assess the withdrawal times necessary before livestock can be slaughtered after treatment with this compound. These studies are essential for ensuring food safety and compliance with regulatory standards regarding antibiotic residues in meat products .

Comparative Efficacy Table

To provide a clearer understanding of the applications and efficacy of this compound compared to other antibiotics, the following table summarizes key characteristics:

| Antibiotic | Target Pathogen | Application | Mechanism of Action |

|---|---|---|---|

| This compound | Neisseria gonorrhoeae, Mycoplasma spp. | Gonorrhea treatment; veterinary use | Inhibits protein synthesis (30S subunit) |

| Lincomycin | Gram-positive bacteria | Respiratory infections in livestock | Inhibits protein synthesis (50S subunit) |

| Oxytetracycline | Broad spectrum | Various bacterial infections | Inhibits protein synthesis (30S subunit) |

作用机制

Spectinomycin sulfate exerts its effects by inhibiting protein synthesis in bacterial cells. It binds to the 30S subunit of the bacterial ribosome, preventing the elongation of the polypeptide chain during translation . This action is bactericidal, meaning it kills the bacteria rather than merely inhibiting their growth .

相似化合物的比较

- Gentamicin

- Kanamycin

- Tobramycin

Spectinomycin sulfate’s unique binding to the 30S ribosomal subunit and its specific use in treating gonorrhea highlight its importance in both clinical and research settings.

生物活性

Spectinomycin sulfate is an aminocyclitol antibiotic derived from Streptomyces spectabilis , primarily recognized for its role in inhibiting bacterial protein synthesis. This article delves into its biological activity, mechanisms of action, spectrum of activity, and relevant case studies.

Spectinomycin exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria, specifically targeting the 16S rRNA. This binding interferes with peptidyl-tRNA translocation during protein synthesis, ultimately leading to bacterial cell death. The antibiotic's action is characterized as bacteriostatic at therapeutic concentrations, meaning it inhibits growth rather than killing bacteria outright .

Spectrum of Activity

This compound demonstrates a broad spectrum of activity against various bacterial species:

- Gram-negative bacteria : Effective against strains such as Escherichia coli, Klebsiella, and Enterobacter.

- Gram-positive bacteria : Some susceptibility noted, although generally less effective compared to its action on Gram-negative organisms.

- Mycoplasma species : Notably active against certain Mycoplasma strains .

The antibiotic is less effective against anaerobic organisms, which are typically resistant to its effects .

Data Table: Antibacterial Activity

| Bacterial Species | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 31.2 μg/ml |

| Klebsiella pneumoniae | 31.2 μg/ml |

| Enterobacter aerogenes | 31.2 μg/ml |

| Staphylococcus epidermidis | 31.2 μg/ml |

| Mycoplasma species (various) | Variable; specific strains may vary |

Case Study 1: Treatment of Gonorrhea

This compound has been clinically used to treat uncomplicated gonorrhea, especially in cases where patients are allergic to penicillin or when resistance to other antibiotics is observed. In a clinical setting, patients receiving spectinomycin showed significant improvement in symptoms and eradication of the infection .

Case Study 2: Resistance Management

In a report involving a patient with high-level gentamicin-resistant Streptococcus faecalis, intravenous administration of streptomycin was utilized after initial treatments failed. The addition of spectinomycin provided a critical alternative for managing this resistant infection, highlighting the importance of this antibiotic in clinical scenarios where traditional therapies fail .

Research Findings

Recent studies have explored the potential modifications of spectinomycin to enhance its antibacterial properties against resistant strains. For example, aminomethyl spectinomycins have shown improved potency and stability compared to traditional spectinomycin, making them promising candidates for treating drug-resistant infections .

属性

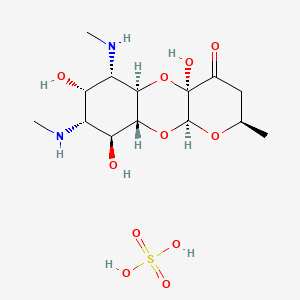

IUPAC Name |

sulfuric acid;(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O7.H2O4S/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;1-5(2,3)4/h5,7-13,15-16,18-20H,4H2,1-3H3;(H2,1,2,3,4)/t5-,7-,8+,9+,10+,11-,12-,13+,14+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBFWQUQYQIFLB-MTTMTQIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40945986 | |

| Record name | Sulfuric acid--4a,7,9-trihydroxy-2-methyl-6,8-bis(methylamino)decahydro-4H-pyrano[2,3-b][1,4]benzodioxin-4-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23312-56-3 | |

| Record name | Spectinomycin sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23312-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spectinomycin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023312563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid--4a,7,9-trihydroxy-2-methyl-6,8-bis(methylamino)decahydro-4H-pyrano[2,3-b][1,4]benzodioxin-4-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spectinomycin sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPECTINOMYCIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ0H4TLF9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Spectinomycin Sulfate exert its antibacterial effect?

A1: this compound is an aminocyclitol aminoglycoside antibiotic that acts as a bacteriostatic agent by inhibiting protein synthesis in susceptible bacteria. It achieves this by binding to the bacterial 30S ribosomal subunit, interfering with both the initiation of protein synthesis and the elongation process. This disruption ultimately leads to bacterial cell death. [, ]

Q2: What is the mechanism behind this compound's binding to the ribosome?

A2: While the precise mechanism of binding is not fully elucidated in the provided research, studies suggest that this compound interacts with specific ribosomal proteins and ribosomal RNA within the 30S subunit. This interaction prevents the ribosome from accurately reading messenger RNA (mRNA), halting protein synthesis. []

Q3: Can you elaborate on the structural characteristics of this compound, including its molecular formula and weight?

A3: The provided research papers primarily focus on the applications and efficacy of this compound, without delving into detailed structural characterization. To obtain the molecular formula, weight, and spectroscopic data, it would be best to consult a chemical database or the compound's certificate of analysis.

Q4: What is the significance of this compound being formulated as a sulfate salt?

A4: Formulating Spectinomycin as a sulfate salt likely improves its water solubility, which is crucial for its administration as an injection. Increased solubility allows for the preparation of more concentrated solutions, facilitating delivery of an effective dose. [, ]

Q5: The research mentions the use of this compound in combination with Lincomycin Hydrochloride. What is the rationale behind this combination?

A5: Lincomycin Hydrochloride is another antibiotic that also inhibits bacterial protein synthesis, but through a different mechanism. Combining Lincomycin Hydrochloride with this compound can result in a synergistic effect, meaning the combined antibacterial activity is greater than the sum of their individual activities. This synergy may be attributed to their complementary mechanisms of action, potentially enhancing efficacy and reducing the risk of resistance development. [, , , , ]

Q6: Are there any documented cases of bacterial resistance to this compound?

A6: While the provided research doesn't extensively cover resistance mechanisms, it does mention the increasing prevalence of bacterial resistance to various antibiotics. [] The emergence of resistance is a common phenomenon with antibiotic use, and this compound is no exception. Bacteria can develop resistance to this compound through mutations in the genes encoding ribosomal proteins or through enzymatic inactivation of the drug.

Q7: How is this compound typically administered, and what factors might influence its pharmacokinetics (PK)?

A7: this compound is commonly administered via intramuscular injection in veterinary medicine. [] Its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as dosage, route of administration, the animal species being treated, and the presence of any underlying health conditions.

Q8: One research paper highlights the use of high-performance liquid chromatography (HPLC) for analyzing this compound. What makes HPLC a suitable technique for this purpose?

A8: HPLC is a widely employed analytical technique in pharmaceutical analysis due to its high sensitivity, accuracy, and ability to separate and quantify individual components within a complex mixture. [, ] In the context of this compound analysis, HPLC allows researchers to measure its concentration in various matrices, such as fermentation broth, plasma samples, or pharmaceutical formulations.

Q9: What are some of the key considerations regarding the stability of this compound?

A9: Like many pharmaceutical compounds, this compound's stability can be influenced by factors like temperature, humidity, pH, and exposure to light. To ensure its efficacy and safety, it's crucial to store and handle it appropriately. [, ]

Q10: What types of studies are important for evaluating the efficacy of this compound in treating bacterial infections?

A10: Both in vitro and in vivo studies are essential for assessing the efficacy of this compound. In vitro studies, such as determining minimum inhibitory concentrations (MICs), provide insights into its potency against different bacterial species. [, , ] In vivo studies using animal models infected with specific pathogens can help evaluate its effectiveness in a more clinically relevant setting. [, , ]

Q11: The research mentions using this compound in pigs and chickens. What makes it suitable for use in these animals?

A11: this compound is often employed in veterinary medicine for treating bacterial infections in livestock, including pigs and chickens. [, , , , , ] Its suitability stems from its effectiveness against common bacterial pathogens affecting these animals, its favorable pharmacokinetic properties in these species, and its established safety profile when used appropriately.

Q12: What is the significance of studying the residue depletion of this compound in food-producing animals like pigs?

A12: Understanding residue depletion is crucial for ensuring food safety and preventing the potential transfer of antibiotic residues to humans through the consumption of animal products. [] Regulatory bodies establish maximum residue limits (MRLs) for veterinary drugs in edible tissues to protect public health. Withdrawal times, the period required for drug residues to fall below MRLs, are determined based on residue depletion studies and guide the safe use of antibiotics in food-producing animals.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。